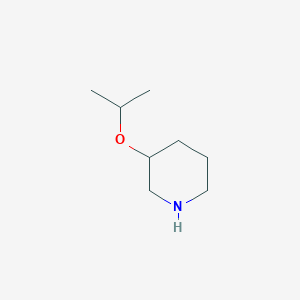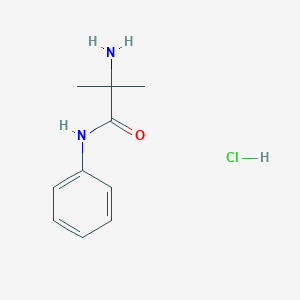![molecular formula C12H17BrClNO B1525269 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride CAS No. 1219976-73-4](/img/structure/B1525269.png)
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride
概要
説明
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a 4-bromobenzyl group and a hydrochloride counterion. Its molecular structure makes it a valuable intermediate in organic synthesis and a subject of research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride typically involves the reaction of piperidine with 4-bromobenzyl chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions: 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromine atom on the benzyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a piperidine derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromobenzyl piperidine carboxylic acid derivatives.
Reduction: Piperidine derivatives without the bromine atom.
Substitution: Piperidine derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interaction of brominated compounds with biological systems.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the field of neurology and psychiatry.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.
類似化合物との比較
4-Bromobenzyl piperidine: Similar structure but without the oxy group.
3-(Benzyl)oxy)piperidine: Similar structure but with a non-brominated benzyl group.
4-Bromobenzyl morpholine: Similar structure but with a morpholine ring instead of piperidine.
特性
IUPAC Name |
3-[(4-bromophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZPNFSFJYJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)



![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)








